Bifendate

Description

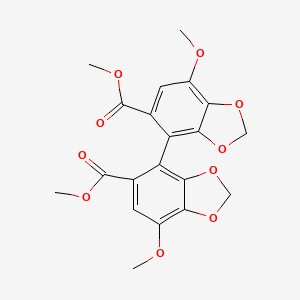

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZOMFYRADAWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223736 | |

| Record name | Bifendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-69-3 | |

| Record name | Bifendate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifendate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifendate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFENDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Hepatoprotective Mechanisms of Bifendate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifendate, a synthetic derivative of Schisandrin C, an active component isolated from the traditional Chinese medicinal plant Fructus schisandrae, has been clinically utilized for its hepatoprotective properties, particularly in the management of chronic hepatitis.[1][2] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action at the cellular level within hepatocytes. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its protective effects on the liver, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action in Hepatocytes

This compound's hepatoprotective activity is not attributed to a single mode of action but rather to a synergistic interplay of several cellular processes. These include potent antioxidant and anti-inflammatory effects, modulation of apoptosis, promotion of liver regeneration, and induction of xenobiotic-metabolizing enzymes.[3]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system, is a primary driver of liver injury in various pathologies.[3] this compound effectively mitigates oxidative damage in hepatocytes through a dual approach: by directly scavenging free radicals and by enhancing the activity of endogenous antioxidant enzymes.[3] This action helps to preserve the integrity and function of hepatocytes.[3]

Key antioxidant enzymes upregulated by this compound include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione as a cofactor.

The reduction of lipid peroxidation is a critical outcome of this compound's antioxidant action, leading to the stabilization of hepatocyte membranes.[3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver diseases and a major contributor to tissue damage. This compound exhibits significant anti-inflammatory properties by targeting the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3] By inhibiting the activation and subsequent nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory cytokines, including:[3]

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

This suppression of the inflammatory cascade helps to limit the extent of liver inflammation and subsequent fibrosis.[3]

Modulation of Apoptosis

Excessive apoptosis, or programmed cell death, of hepatocytes is a key feature of many liver diseases, including viral hepatitis. This compound promotes hepatocyte survival by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[3] Specifically, this compound has been shown to:[3]

-

Upregulate the expression of anti-apoptotic proteins , such as Bcl-2.

-

Downregulate the expression of pro-apoptotic proteins , such as Bax.

By shifting the balance towards cell survival, this compound helps to preserve liver cell mass and function.[3]

Promotion of Liver Regeneration

The liver possesses a remarkable capacity for regeneration, a process crucial for recovery from injury. This compound has been demonstrated to enhance liver regeneration by stimulating the proliferation of hepatocytes.[3] This is achieved through the upregulation of key growth factors and their corresponding signaling pathways, most notably the Hepatocyte Growth Factor (HGF) and its receptor, c-Met.[3] Activation of the HGF/c-Met pathway triggers downstream signaling cascades that promote cell cycle progression and hepatocyte proliferation, thereby aiding in the restoration of liver architecture and function following damage.[3]

Induction of Cytochrome P450 Enzymes

This compound has been shown to induce the expression and activity of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds.[4] This induction is mediated, at least in part, through the activation of the pregnane X receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A genes.[4] By enhancing the metabolic capacity of the liver, this compound may contribute to the detoxification of hepatotoxic substances.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biochemical markers from preclinical and clinical studies.

Table 1: Effect of this compound on Serum and Hepatic Lipid Levels in Animal Models

| Animal Model | Treatment Group | Dose | Duration | Parameter | Change | Reference |

| Mice | This compound | 0.03-1.0 g/kg (i.g.) | 4 days | Hepatic Total Cholesterol | ↓ 9-37% | [2] |

| Hepatic Triglycerides | ↓ 10-37% | [2] | ||||

| Mice (High-fat diet) | This compound (0.25% w/w in diet) | - | 7 or 14 days | Hepatic Total Cholesterol | ↓ 25-56% | [2] |

| Hepatic Triglycerides | ↓ 22-44% | [2] | ||||

| Mice | This compound | 0.25-1 g/kg (single dose) | 24 hours | Serum Triglycerides | ↑ 39-76% | [5] |

| 48 hours | ↑ 14-39% | [5] | ||||

| Mice | This compound | 0.25 and 1 g/kg (daily for 4 days) | 4 days | Serum Triglycerides | ↑ 56-79% | [5] |

| Rabbits | This compound | 0.3 g/kg (single dose) | 24-36 hours | Serum Triglycerides | ↑ up to 3-fold | [5] |

i.g. = intragastric

Table 2: Clinical Efficacy of this compound in Patients with Chronic Hepatitis B

| Parameter | Treatment Group (this compound) | Control Group | P-value | Reference |

| ALT Normalization (at 1 month) | 70.76% | - | < 0.01 | [4] |

| HBeAg Seroconversion Rate | 44.4% | Significantly lower | < 0.01 | [4] |

| HBeAb Seroconversion Rate | 29.3% | Significantly lower | < 0.01 | [4] |

| HBV DNA Conversion Rate | 38.5% | Significantly lower | < 0.01 | [4] |

ALT = Alanine Aminotransferase; HBeAg = Hepatitis B e-antigen; HBeAb = Hepatitis B e-antibody; HBV DNA = Hepatitis B virus DNA.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to investigate the hepatoprotective effects of this compound.

Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in Serum

Objective: To quantify the levels of liver enzymes in the serum as an indicator of hepatocyte damage.

Methodology:

-

Sample Collection: Blood samples are collected from subjects (animal or human) via appropriate methods (e.g., cardiac puncture in rodents, venipuncture in humans).

-

Serum Separation: The collected blood is allowed to clot, and serum is separated by centrifugation.

-

Biochemical Analysis: Serum ALT and AST levels are measured using an automated biochemical analyzer according to the manufacturer's instructions. The results are typically expressed in Units per liter (U/L).

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Objective: To measure the level of lipid peroxidation in liver tissue as a marker of oxidative stress.

Methodology:

-

Tissue Homogenization: Liver tissue is homogenized in ice-cold buffer (e.g., 1.15% KCl).

-

Reaction Mixture: The homogenate is mixed with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid or phosphoric acid).

-

Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Extraction: The colored adduct is extracted with a solvent like n-butanol.

-

Spectrophotometric Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm). The concentration of MDA is calculated using a standard curve and expressed as nmol/mg of protein.

Determination of Antioxidant Enzyme Activity (SOD and GPx)

Objective: To measure the activity of key antioxidant enzymes in liver tissue.

Methodology for Superoxide Dismutase (SOD):

-

Tissue Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.

-

Assay Principle: The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a system like xanthine/xanthine oxidase.

-

Measurement: The absorbance is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition. Activity is typically expressed as U/mg protein.

Methodology for Glutathione Peroxidase (GPx):

-

Tissue Preparation: Similar to the SOD assay, a liver tissue homogenate is prepared.

-

Assay Principle: The assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH.

-

Measurement: The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically. GPx activity is expressed as nmol of NADPH consumed/min/mg protein.

Detection of Apoptosis (TUNEL Assay)

Objective: To identify and quantify apoptotic cells in liver tissue sections.

Methodology:

-

Tissue Preparation: Liver tissue is fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

-

Permeabilization: The tissue sections are treated with proteinase K to allow access of the labeling enzyme to the DNA.

-

Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Detection: If biotin-dUTP is used, a secondary detection step with streptavidin-HRP and a chromogenic substrate is performed. If a fluorescently labeled dUTP is used, the signal is detected directly using a fluorescence microscope.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Measurement of Cytokine Levels (TNF-α and IL-6) by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines in serum or liver homogenates.

Methodology:

-

Sample Preparation: Serum or the supernatant from liver tissue homogenates is used.

-

ELISA Procedure: A commercial ELISA kit is used according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for the cytokine of interest.

-

Adding the sample to the wells and incubating.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Quantification: The concentration of the cytokine in the sample is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a general workflow for a preclinical study investigating its hepatoprotective effects.

Caption: this compound's antioxidant signaling pathway in hepatocytes.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: Modulation of apoptosis by this compound in hepatocytes.

Caption: this compound's role in promoting liver regeneration.

Caption: A general experimental workflow for preclinical evaluation.

Conclusion

This compound's mechanism of action in hepatocytes is a compelling example of a multi-target therapeutic agent. Its ability to concurrently mitigate oxidative stress, suppress inflammation, inhibit apoptosis, and promote regeneration provides a robust defense against various forms of liver injury. This comprehensive understanding of its molecular and cellular effects is crucial for the continued clinical application of this compound and for the development of novel hepatoprotective drugs. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of liver disease.

References

- 1. Assessment of Mitochondrial Dysfunction Arising from Treatment with Hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Expression and induction of CYP1A1/1A2, CYP2A6 and CYP3A4 in primary cultures of human hepatocytes: a 10-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Bifendate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifendate, also known as Biphenyl Dimethyl Dicarboxylate (DDB), is a synthetic analogue of Schisandrin C, a compound extracted from the fruit of Schisandra chinensis. It is primarily recognized for its hepatoprotective properties and is clinically used in the treatment of chronic hepatitis and drug-induced liver injury.[1] this compound's therapeutic effects are attributed to its multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and anti-apoptotic activities.[2] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, along with detailed experimental protocols for its analysis and the evaluation of its biological activities.

Chemical Properties

This compound is a white crystalline powder that is odorless and tasteless.[3] Its chemical structure consists of a biphenyl core with methoxy and methylenedioxy functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | [4] |

| Synonyms | Bifendatatum, DDB, Dimethyl diphenyl bicarboxylate | [5] |

| CAS Number | 73536-69-3 | [4] |

| Molecular Formula | C₂₀H₁₈O₁₀ | [4] |

| Molecular Weight | 418.35 g/mol | [4] |

| Melting Point | 180 °C | |

| Appearance | White crystalline powder | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble (< 0.1 mg/mL) | [3][6] |

| Methanol | Slightly soluble | [7] |

| Ethanol | Slightly soluble | [3][7] |

| Chloroform | Soluble | [3][7] |

| DMSO | 50 mg/mL (119.52 mM) | [6] |

| Acetone | Soluble | [3] |

| Acetonitrile | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

Note: Detailed solubility data in 13 different organic solvents at various temperatures are available in the cited literature.[8]

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound, a symmetric biaryl compound, is proposed to proceed via a final Ullmann coupling reaction. This classic method involves the copper-catalyzed reductive coupling of two aryl halide molecules.[10][11][12] While a detailed, step-by-step protocol for the complete synthesis of this compound is not publicly available, the synthesis of a key intermediate, 3-methoxy-4,5-methylenedioxymethyl benzoate, has been described.

Synthesis of a Key Intermediate: 3-methoxy-4,5-methylenedioxymethyl benzoate

The following is a detailed protocol for the synthesis of a crucial intermediate in the this compound synthesis pathway, as described in patent CN105669636A.[13]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 0.13 mol of 3-methoxy-4,5-dihydroxymethyl benzoate, 300 ml of nitromethane, 0.16-0.19 mol of a diaminomethane solution, and 500 ml of propionitrile.

-

Reaction Conditions: Maintain a stirring speed of 130-180 rpm and increase the temperature of the solution to 65-70 °C. Allow the reaction to proceed for 5-7 hours.

-

Work-up: Add 300 ml of a sodium sulfite solution and perform a reflux reaction for 4-6 hours. After cooling the reaction mixture, add 200 ml of a sodium chloride solution.

-

Extraction: Separate the organic layer. Wash the aqueous layer with ethylenediamine.

-

Purification: Combine the organic layers and wash sequentially with a salt solution and cyclohexanone. Dehydrate the organic layer.

-

Crystallization: Perform recrystallization in p-xylene to obtain the crystalline product, 3-methoxy-4,5-methylenedioxymethyl benzoate.

Mechanism of Action

This compound exerts its hepatoprotective effects through a variety of biochemical pathways, primarily by mitigating oxidative stress and inflammation.

Antioxidant Activity

The liver is a major site of metabolic processes that can generate reactive oxygen species (ROS). This compound combats oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2] This action helps to preserve the integrity and function of hepatocytes.

Anti-inflammatory Effects

Chronic liver inflammation can lead to fibrosis and cirrhosis. This compound modulates inflammatory responses by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory cascade.[2] By preventing the translocation of NF-κB to the nucleus, this compound reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and the assessment of its biological activity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

This method is used for the sensitive and specific determination of this compound in human plasma.[9]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., diazepam).

-

Extract the sample with diethyl ether.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in methanol.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS column.

-

Mobile Phase: Methanol-distilled water (70:30, v/v).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Target Ions: m/z 419 for this compound and m/z 285 for the internal standard (diazepam).

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.[3][6][7][9][14]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Seed cells in 96-well plates.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Treatment and Induction:

-

Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α, 20 ng/mL) and incubate for a further period (e.g., 7 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence using a plate reader.

-

If using a dual-reporter system, subsequently add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays

These assays measure the effect of this compound on the activity of key antioxidant enzymes.[2][15][16][17]

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in a cold buffer.

-

Centrifuge the samples to remove debris and collect the supernatant.

-

Determine the protein concentration of the supernatant for normalization.

-

-

GPx Activity Assay (Coupled Enzyme Assay):

-

The assay mixture contains the sample, exogenous glutathione (GSH), glutathione reductase, and NADPH.

-

The reaction is initiated by adding a peroxide substrate (e.g., cumene hydroperoxide).

-

The activity of GPx is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

-

SOD Activity Assay (Nitroblue Tetrazolium Assay):

-

This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

The assay mixture contains the sample, NBT, and a source of superoxide radicals (e.g., hydroxylamine-hydrochloride).

-

The change in absorbance is measured at 560 nm. The SOD activity is proportional to the inhibition of NBT reduction.

-

Conclusion

This compound is a clinically significant hepatoprotective agent with a well-characterized mechanism of action. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with a protocol for a key intermediate, and standardized experimental protocols for its analysis and biological evaluation. Further research into a complete and optimized synthesis protocol would be beneficial for its wider application and development.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [4,4'-Bi-1,3-benzodioxole]-5,5'-dicarboxylic acid, 7,7'-di… [cymitquimica.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bowdish.ca [bowdish.ca]

- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]

- 14. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of glutathione peroxidase and superoxide dismutase-like activities in equine spermatozoa, seminal plasma, and reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. oxfordbiomed.com [oxfordbiomed.com]

Bifendate: A Technical Guide to its Hepatoprotective and Regenerative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifendate, a synthetic derivative of Schisandrin C, has demonstrated significant potential in the protection and regeneration of the liver. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The guide also visualizes the intricate signaling pathways and experimental workflows modulated by this compound, offering a clear and concise resource for professionals in the field of hepatology and drug discovery.

Introduction

Liver diseases, including hepatitis, cirrhosis, and drug-induced liver injury, represent a significant global health burden. The remarkable regenerative capacity of the liver is often overwhelmed by chronic or acute insults, leading to progressive damage and loss of function. This compound has emerged as a promising hepatoprotective agent, exhibiting a multi-pronged approach to liver therapy. Its mechanisms of action encompass antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the promotion of hepatocyte proliferation. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's role in liver protection and regeneration.

Mechanisms of Action

This compound's hepatoprotective and regenerative effects are attributed to its ability to modulate multiple cellular and molecular pathways.

Antioxidant Activity

The liver is a major site of metabolic processes that can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound mitigates oxidative stress through two primary mechanisms: by directly scavenging free radicals and by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1] This action helps preserve the integrity and function of hepatocytes.[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver fibrosis and cirrhosis. This compound exerts potent anti-inflammatory effects by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] By preventing the translocation of NF-κB into the nucleus, this compound reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby curbing the progression of liver inflammation.[1]

Modulation of Apoptosis

Excessive hepatocyte apoptosis, or programmed cell death, contributes significantly to liver injury. This compound modulates the apoptotic process by regulating the expression of the Bcl-2 family of proteins.[1] It upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates the expression of pro-apoptotic proteins such as Bax, shifting the balance towards cell survival.[1]

Promotion of Liver Regeneration

This compound actively promotes the regeneration of liver tissue following injury. It stimulates the proliferation of hepatocytes by upregulating the expression of hepatocyte growth factor (HGF) and its receptor, c-Met.[1] The activation of the HGF/c-Met signaling pathway is pivotal in initiating and sustaining the regenerative process, aiding in the restoration of liver mass and function.[1]

Stabilization of Cell Membranes

Hepatocytes are susceptible to membrane damage from various toxins. This compound helps to stabilize hepatocyte membranes by preserving the phospholipid bilayer and preventing lipid peroxidation.[1] This membrane-stabilizing effect protects hepatocytes from lysis and ensures the proper functioning of membrane-bound enzymes and receptors.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental and clinical studies.

Table 1: Effect of this compound on Liver Enzymes

| Model/Study Population | Treatment Group | Control Group | Parameter | Result | p-value | Reference |

| Chronic Hepatitis B Patients | This compound (45-67.5 mg/d for 12 months) | Untreated | ALT Normalization | 70.76% of patients achieved normal ALT levels after 1 month | < 0.01 | [2][3][4] |

| CCl4-induced mice | This compound | CCl4 only | Serum ALT | Reduced activity and protein levels | - | [5][6] |

| CCl4-induced mice | This compound | CCl4 only | Serum AST | Reduced activity and protein levels | - | [5][6] |

| Thioacetamide-induced rats | This compound (6mg/kg daily for 12 weeks) + TAA | TAA only | Liver Function Tests | Significant improvement | 0.000 | [7][8] |

Table 2: Effect of this compound on Hepatic Lipids

| Model | Treatment Group | Control Group | Parameter | Result | Reference |

| Hypercholesterolemic Mice | This compound (0.03-1.0 g/kg, i.g., for 4 days) | Vehicle | Hepatic Total Cholesterol | 9-37% decrease | [9][10] |

| Hypercholesterolemic Mice | This compound (0.03-1.0 g/kg, i.g., for 4 days) | Vehicle | Hepatic Triglycerides | 10-37% decrease | [9][10] |

| High-fat diet Mice | This compound (0.25% w/w in diet for 7-14 days) | High-fat diet | Hepatic Total Cholesterol | 25-56% decrease | [9][10] |

| High-fat diet Mice | This compound (0.25% w/w in diet for 7-14 days) | High-fat diet | Hepatic Triglycerides | 22-44% decrease | [9][10] |

| Rabbits | This compound (0.3 g/kg, single dose) | Vehicle | Serum Triglycerides | 3-fold increase (transient) | [11] |

| Mice | This compound (0.25-1 g/kg, single dose) | Vehicle | Serum Triglycerides | 39-76% increase at 24h | [11] |

Table 3: Effect of this compound on Chronic Hepatitis B Markers

| Study Population | Treatment Group | Control Group | Parameter | Result | p-value | Reference |

| Chronic Hepatitis B Patients | This compound (45-67.5 mg/d for 12 months) | Untreated | HBeAg Seroconversion | 44.4% | < 0.01 | [2][3][4] |

| Chronic Hepatitis B Patients | This compound (45-67.5 mg/d for 12 months) | Untreated | HBeAb Seroconversion | 29.3% | < 0.01 | [2][3][4] |

| Chronic Hepatitis B Patients | This compound (45-67.5 mg/d for 12 months) | Untreated | HBV DNA Seroconversion | 38.5% | < 0.01 | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

-

Objective: To evaluate the protective effect of this compound against chemically-induced acute liver injury.

-

Animal Model: Male Kunming mice.

-

Procedure:

-

Mice are randomly divided into control, CCl4 model, and this compound treatment groups.

-

The this compound treatment group receives a specified dose of this compound (e.g., 150 mg/kg) orally for a set period (e.g., 7 days).

-

On the final day of treatment, liver injury is induced by a single intraperitoneal injection of CCl4 (e.g., 0.1% CCl4 in olive oil, 10 ml/kg). The control group receives only the vehicle.

-

After a specified time (e.g., 24 hours) post-CCl4 injection, blood and liver tissues are collected.

-

-

Analysis:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Liver tissues are processed for histopathological examination (H&E staining) to evaluate necrosis and inflammation.

-

Oxidative stress markers (e.g., SOD, GPx, MDA) are measured in liver homogenates.

-

Protein expression of inflammatory and apoptotic markers (e.g., NF-κB, TNF-α, IL-6, Bcl-2, Bax) is determined by Western blot analysis.

-

High-Fat Diet-Induced Hypercholesterolemia in Mice

-

Objective: To investigate the effect of this compound on hepatic steatosis.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Hypercholesterolemia is induced by feeding mice a high-fat diet containing cholesterol and/or bile salt for a specified duration.

-

Mice are divided into a control group (normal diet), a high-fat diet group, and a this compound-supplemented high-fat diet group (e.g., 0.25% w/w this compound in the diet).[9][10]

-

The experimental diets are administered for a period of 7 to 14 days.[9][10]

-

-

Analysis:

Thioacetamide (TAA)-Induced Liver Injury in Rats

-

Objective: To assess the therapeutic effect of this compound on chemically-induced chronic liver injury and fibrosis.

-

Procedure:

-

Rats are divided into a control group, a TAA model group, and a this compound plus TAA group.[7][8]

-

The TAA group receives intraperitoneal injections of TAA (e.g., 200 mg/kg body weight).[7][8]

-

The this compound plus TAA group receives TAA injections along with daily intragastric administration of this compound (e.g., 6 mg/kg) for a duration of 12 weeks.[7][8]

-

-

Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: this compound's modulation of the intrinsic apoptotic pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [Anti-HBV efficacy of this compound in treatment of chronic hepatitis B, a primary study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polska Bibliografia Lekarska [pbl.gbl.waw.pl]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound (DDB) On Normal and Diseased Liver of Adult Male Albino Rats: An Experimental Study. | Semantic Scholar [semanticscholar.org]

- 8. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - Pan - Acta Pharmacologica Sinica [chinaphar.com]

The Pharmacokinetics and Biodistribution of Bifendate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifendate, a synthetic analogue of a lignan isolated from Schisandra chinensis, is a hepatoprotective agent used in the treatment of chronic hepatitis. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and tissue distribution. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a particular focus on preclinical studies in rodent models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the current understanding of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of this compound formulations and therapeutic strategies.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its low oral bioavailability, which has been a significant focus of formulation development. Studies have explored various approaches, including nanosuspensions and solid dispersions, to enhance its systemic exposure.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters of this compound in rats following oral administration of different formulations. It is important to note that complete datasets for direct comparison are not always available in the published literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Conventional Suspension | 1000 | Not Reported | 12 | Not Reported | Not Reported | [1] |

| Solid Dispersion | Not Reported | 531 | Not Reported | 979.8 | Not Reported | [2] |

| Nanosuspension | Not Reported | Not Reported | Not Reported | 17.18-fold increase vs. solution | Not Reported | [3][4] |

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Pharmacokinetic studies of this compound are typically conducted in male Sprague-Dawley or Wistar rats. Animals are fasted overnight prior to drug administration with free access to water. Blood samples are collected at predetermined time points via the tail vein or jugular vein cannulation.

The quantification of this compound in plasma is commonly performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2]

-

Sample Preparation:

-

To a 100 µL plasma sample, an internal standard (e.g., diazepam) is added.

-

The drug is extracted using a suitable organic solvent, such as diethyl ether or methyl tert-butyl ether.

-

The organic layer is separated and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Target Ions: For this compound, the transition m/z 419 → [specific product ion] is monitored. For the internal standard diazepam, m/z 285 → [specific product ion] is used.[2]

-

Biodistribution

Biodistribution studies are crucial for understanding the target organ accumulation of this compound and informing its therapeutic applications.

Data Presentation: Tissue Distribution

Qualitative studies have consistently shown that this compound predominantly distributes to the liver.[3][4] However, there is a notable lack of publicly available quantitative data on the concentration of this compound in key organs.

Table 2: Tissue Concentration of this compound in Rodents

| Species | Formulation | Dose (mg/kg) & Route | Time Point | Liver (µg/g) | Spleen (µg/g) | Lung (µg/g) | Reference |

| Mice | Nanosuspension | Not Reported (IV) | Not Reported | Major uptake | RES uptake | Not Reported | [3][4] |

| Rats | Monomer | 10 (Oral) | 0.5 - 12 h | High accumulation | Not Reported | Not Reported | [5] |

Note: Quantitative data on this compound concentration in specific tissues is limited in the available literature.

Experimental Protocols

Biodistribution studies are typically performed in mice or rats. Following administration of this compound, animals are euthanized at various time points. Key organs, including the liver, spleen, and lungs, are harvested, rinsed with saline to remove excess blood, blotted dry, and weighed.

-

A known weight of each tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue homogenate.

-

An internal standard is added to the homogenate.

-

This compound is extracted from the tissue homogenate using an appropriate organic solvent.

-

The mixture is centrifuged, and the organic layer is collected and evaporated.

-

The residue is reconstituted for HPLC-MS/MS analysis.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for a typical pharmacokinetic study of this compound.

Hepatoprotective Signaling Pathway of this compound

This compound's hepatoprotective effects are attributed to its antioxidant and anti-inflammatory properties. A key mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

The pharmacokinetic profile of this compound is characterized by poor oral absorption, which has been significantly improved through formulation strategies such as nanosuspensions and solid dispersions. The primary site of distribution is the liver, consistent with its hepatoprotective effects. The mechanism of action is, at least in part, mediated through the inhibition of the pro-inflammatory NF-κB pathway. Further research is warranted to generate comprehensive quantitative data on the pharmacokinetics and biodistribution of various this compound formulations to facilitate direct comparisons and optimize its clinical use. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon in their future investigations of this promising hepatoprotective agent.

References

- 1. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

- 2. The absorption characteristics of this compound solid dispersion in rat intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on pharmacokinetics and tissue distribution of this compound nanosuspensions for intravenous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

Bifendate's Impact on Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifendate, a synthetic derivative of Schisandrin C, an active component isolated from the traditional Chinese medicine Schisandra chinensis, has demonstrated significant hepatoprotective properties. Its therapeutic potential is largely attributed to its ability to counteract oxidative stress, a key pathological mechanism in various liver diseases. This technical guide provides an in-depth analysis of this compound's effects on key oxidative stress markers, details the experimental protocols used to evaluate these effects, and elucidates the underlying signaling pathways involved.

Core Mechanism of Action: Combating Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the liver, a central hub for metabolism and detoxification, excessive ROS production can lead to cellular damage, inflammation, and the progression of liver pathologies. This compound exerts its antioxidant effects through a multi-pronged approach: by directly scavenging free radicals and by enhancing the endogenous antioxidant defense systems. This includes the upregulation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1]

Quantitative Effects on Oxidative Stress Markers

This compound has been shown to favorably modulate the levels of critical oxidative stress markers in various preclinical models of liver injury. The following tables summarize the quantitative data from key studies, demonstrating this compound's efficacy in restoring redox homeostasis.

Table 1: Effect of this compound on Oxidative Stress Markers in Alcohol-Induced Liver Injury in Mice

| Marker | Model Group (Alcohol) | This compound (150 mg/kg) + Alcohol | Normal Control | Reference |

| SOD Activity | Decreased | Significantly Inhibited Decrease | Normal Levels | [2][3] |

| CAT Activity | Decreased | Significantly Inhibited Decrease | Normal Levels | [2][3] |

| GSH-Px Activity | Decreased | Significantly Inhibited Decrease | Normal Levels | [2][3] |

| MDA Level | Increased | Significantly Prevented Increase | Normal Levels | [2] |

Note: "Significantly" indicates a statistically significant difference (p < 0.05 or p < 0.01) compared to the model group. The exact numerical values were not consistently available in the cited abstracts.

Table 2: Effect of this compound on Oxidative Stress Markers in CCl₄-Induced Liver Injury in Rats

| Marker | Model Group (CCl₄) | This compound (100 mg/kg) + CCl₄ | Normal Control | Reference |

| SOD Activity | Decreased | Significantly Elevated | Normal Levels | [4] |

| CAT Activity | Decreased | Significantly Elevated | Normal Levels | [4] |

| GSH-Px Activity | Decreased | Significantly Elevated | Normal Levels | [4] |

| GSH Level | Decreased | Significantly Elevated | Normal Levels | [4] |

| MDA Level | Increased | Significantly Decreased | Normal Levels | [4] |

Note: "Significantly" indicates a statistically significant difference (p < 0.01) compared to the model group. The exact numerical values were not consistently available in the cited abstracts.

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and potentially the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli such as oxidative stress, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators and mitigating liver inflammation.[1]

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for SOD, CAT, and GSH-Px. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its known effects on upregulating these antioxidant enzymes strongly suggest its involvement in this pathway.

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the evaluation of this compound's effect on oxidative stress markers.

Animal Models and Treatment

-

Induction of Liver Injury: Acute liver injury is typically induced in rodents (mice or rats) through the administration of hepatotoxins such as ethanol (alcohol) or carbon tetrachloride (CCl₄). For alcohol-induced injury, mice are often orally administered alcohol (e.g., 6 g/kg body weight) daily for a specified period. For CCl₄-induced injury, rats may receive an intraperitoneal injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil).

-

This compound Administration: this compound is administered orally (by gavage) to the treatment groups, typically at doses ranging from 100 to 150 mg/kg body weight, for a set duration before and/or concurrently with the hepatotoxin.

-

Tissue Preparation: Following the treatment period, animals are euthanized, and liver tissues are promptly excised, rinsed in ice-cold saline, and homogenized in a suitable buffer (e.g., phosphate buffer) to prepare a liver homogenate. This homogenate is then centrifuged, and the resulting supernatant is used for the biochemical assays.

Biochemical Assays

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is commonly measured using a spectrophotometric method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 560 nm), and the percentage of inhibition is calculated to determine SOD activity, often expressed as units per milligram of protein.

-

Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time. A common method involves measuring the decrease in absorbance at 240 nm as H₂O₂ is consumed. The activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute.

-

Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is assayed indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm. The activity is expressed as units per milligram of protein.

-

Malondialdehyde (MDA) Level Assay (TBARS Assay): MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. In this method, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically at approximately 532 nm. The MDA concentration is calculated using a standard curve and is typically expressed as nanomoles per milligram of protein.

Experimental Workflow

Conclusion

The available evidence strongly supports the role of this compound as a potent agent in mitigating oxidative stress in the liver. Its ability to enhance the activity of key antioxidant enzymes and reduce lipid peroxidation, as demonstrated by the modulation of SOD, CAT, GSH-Px, and MDA levels, underscores its therapeutic potential in the management of liver diseases where oxidative stress is a key etiological factor. The modulation of the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects, while its likely interaction with the Nrf2 pathway warrants further investigation to fully elucidate its cytoprotective mechanisms. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the antioxidant properties of this compound and its potential applications in hepatology.

References

Bifendate: A Potential Anti-Hepatitis B Virus Agent

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Bifendate, a synthetic derivative of Schisandrin C, has been utilized in clinical practice for the treatment of chronic hepatitis B. This document provides a comprehensive technical guide on the potential of this compound as an anti-Hepatitis B Virus (HBV) agent. It consolidates available data on its efficacy, outlines experimental methodologies from key studies, and visually represents its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel anti-HBV therapeutics.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. While current antiviral therapies can effectively suppress viral replication, they rarely lead to a complete cure. This compound, a compound with a history of clinical use in managing liver diseases, has demonstrated potential as an anti-HBV agent. This guide delves into the scientific evidence supporting the anti-HBV properties of this compound, with a focus on its clinical efficacy and underlying molecular mechanisms.

In Vivo Efficacy: Clinical Data

A notable clinical study investigated the anti-HBV efficacy of this compound in patients with chronic hepatitis B. The findings from this randomized controlled trial are summarized below, providing key insights into its clinical potential.

Table 1: Clinical Efficacy of this compound in Chronic Hepatitis B Patients

| Parameter | This compound Treatment Group | Control Group | P-value |

| Patient Population | |||

| Number of Patients | 65 | 54 | - |

| Age (mean ± SD) | 24 ± 12 years | 25 ± 11 years | - |

| Treatment Regimen | |||

| Dosage (≤ 12 years) | 30-45 mg/day | - | - |

| Dosage (> 12 years) | 45-67.5 mg/day | - | - |

| Duration | Up to 12 months | - | - |

| Efficacy Outcomes | |||

| ALT Normalization (1 month) | 70.76% | - | < 0.01 |

| HBeAg Seroconversion | 44.4% | Significantly Lower | < 0.01 |

| HBeAb Seroconversion | 29.3% | Significantly Lower | < 0.01 |

| HBV DNA Seroconversion | 38.5% | Significantly Lower | < 0.01 |

Data extracted from a randomized controlled trial on patients with chronic hepatitis B.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key clinical study cited above, providing a framework for understanding the presented data.

Clinical Trial Protocol for Evaluating this compound's Anti-HBV Efficacy

-

Study Design: A randomized controlled clinical trial was conducted with a total of 119 patients diagnosed with chronic hepatitis B.[1][2]

-

Patient Population:

-

Treatment and Dosage:

-

Monitoring and Assessments:

-

Statistical Analysis:

Proposed Mechanisms of Action and Signaling Pathways

Antioxidant Pathway

Oxidative stress is implicated in the pathogenesis of various liver diseases, including chronic hepatitis B. This compound is known for its antioxidant properties, which may contribute to its hepatoprotective effects.[3]

References

Investigating the Antioxidant Capacity of Bifendate: A Technical Guide

Abstract

Bifendate, a synthetic derivative of Schisandrin C from the medicinal plant Schisandra chinensis, is a well-established hepatoprotective agent used clinically for various liver disorders.[1][2] Its therapeutic efficacy is significantly attributed to its potent antioxidant capabilities. This technical guide provides an in-depth examination of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its antioxidant effects. Furthermore, this document visualizes the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving both direct and indirect mechanisms to counteract oxidative stress, particularly within hepatic tissues.[3]

-

Direct Free Radical Scavenging: this compound has the capacity to directly scavenge reactive oxygen species (ROS), neutralizing these harmful molecules and thereby reducing cellular damage.[3] This is a primary mechanism for protecting hepatocytes from oxidative injury.[3]

-

Enhancement of Endogenous Antioxidant Enzymes: A crucial aspect of this compound's action is its ability to bolster the liver's own defense systems. It has been shown to enhance the activity of key endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4]

-

Inhibition of Lipid Peroxidation: Oxidative stress often leads to lipid peroxidation, a process that damages cell membranes and can lead to cell death. This compound effectively inhibits lipid peroxidation, a key indicator of its protective effect against oxidative damage.[1] This is often quantified by measuring the reduction in malondialdehyde (MDA) levels, a major end-product of lipid peroxidation.[4]

-

Modulation of Key Signaling Pathways: this compound's influence extends to the genetic level. It is understood to modulate critical signaling pathways involved in the cellular antioxidant response. A primary target is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. By activating this pathway, this compound promotes the transcription of a suite of antioxidant and detoxification genes, leading to a more robust and sustained protective effect.[5][6][7]

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative findings from various studies investigating the effects of this compound on key markers of oxidative stress and antioxidant enzyme activity.

Table 1: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Model | Effect Observed | Reference |

| Superoxide Dismutase (SOD) | CCl₄-induced liver injury | Significantly restored activity | [8] |

| Alcohol-induced fatty liver | Stimulated activity | [2] | |

| General Oxidative Injury | Increased activity | [4] | |

| Glutathione Peroxidase (GSH-Px) | CCl₄-induced liver injury | Stimulated activity | [2] |

| Alcohol-induced liver injury | Remarkably restored activity | [2] | |

| General Oxidative Injury | Increased activity | [4] | |

| Catalase (CAT) | CCl₄-induced liver injury | Significantly restored activity | [8] |

Table 2: Effect of this compound on Markers of Oxidative Stress

| Marker | Model | Effect Observed | Reference |

| Malondialdehyde (MDA) | CCl₄-induced liver injury | Significantly decreased hepatic content | [8] |

| Alcohol-induced fatty liver | Suppressed hepatic formation | [2] | |

| General Oxidative Injury | Reduced levels | [4] | |

| Hepatic Triglycerides | Hypercholesterolemia Mice | Dose-dependent decrease (10-37%) | [9] |

| Hepatic Total Cholesterol | Hypercholesterolemia Mice | Dose-dependent decrease (9-37%) | [9] |

Key Signaling Pathway and Experimental Workflow

The Nrf2-ARE Signaling Pathway

This compound's ability to enhance endogenous antioxidant defenses is mediated, in part, by the Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor, Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of powerful antioxidant enzymes and cytoprotective proteins.

General Experimental Workflow for Antioxidant Assessment

The evaluation of a compound's antioxidant capacity involves a series of in vitro and in vivo assays. A typical workflow begins with sample preparation, followed by a panel of assays to measure different aspects of antioxidant activity, and concludes with data analysis.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. In the presence of an antioxidant, the purple-colored DPPH solution is reduced to the yellow-colored diphenylpicrylhydrazine, with the change in absorbance measured spectrophotometrically.[10]

-

Reagents:

-

DPPH stock solution (e.g., 0.1 mM in methanol).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol (or other suitable solvent).

-

-

Protocol:

-

Prepare a series of dilutions of the this compound solution.

-

In a 96-well microplate, add a specific volume of the this compound dilutions to each well.[11]

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a blank (solvent + DPPH) and a positive control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.[11]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting inhibition percentage against concentration.[12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.[13]

-

Reagents:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Ethanol or buffer for dilution.

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[13]

-

Add a small volume of the this compound sample dilutions to a 96-well plate.

-

Add the diluted ABTS•+ working solution to each well.

-

Incubate for a specified time (e.g., 6 minutes) at room temperature.[15]

-

Measure the absorbance at 734 nm.[14]

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[15]

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: This indirect assay measures SOD activity based on its ability to inhibit the reduction of a detector molecule by superoxide anions (O₂•⁻). Superoxide anions are generated by a xanthine/xanthine oxidase system. The detector molecule (e.g., WST-1, NBT) forms a colored formazan dye upon reduction, and SOD activity is quantified by the degree to which it inhibits this color formation.[16][17]

-

Reagents (Kit-based):

-

Assay Buffer.

-

WST-1 (or similar tetrazolium salt) working solution.

-

Xanthine Oxidase (Enzyme solution).

-

Sample (e.g., tissue homogenate, cell lysate).

-

SOD standard for calibration curve.

-

-

Protocol:

-

Prepare samples (e.g., tissue homogenates) by perfusing with PBS, homogenizing in a cold buffer, and centrifuging to collect the supernatant.[18]

-

Add samples and SOD standards to respective wells in a 96-well plate.

-

Add the WST working solution to all wells.

-

Initiate the reaction by adding the Xanthine Oxidase working solution to all wells except the blank. A multi-channel pipette is recommended for consistency.[16]

-

Calculate the percent inhibition of the superoxide-induced reaction. SOD activity is often expressed in U/mL or U/mg protein, determined by comparison to the standard curve.[17]

-

Catalase (CAT) Activity Assay

-

Principle: One common method is based on the peroxidatic function of catalase, where it reacts with methanol in the presence of H₂O₂ to produce formaldehyde. The formaldehyde is then measured spectrophotometrically with a chromogen like Purpald, which forms a purple-colored compound upon reaction.[19][20] Another direct method involves monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

-

Reagents (Peroxidatic Method):

-

Assay Buffer.

-

Methanol.

-

Hydrogen Peroxide (H₂O₂).

-

Potassium hydroxide (for stopping the reaction).

-

Purpald (Chromogen).

-

Potassium periodate (Oxidizing agent).

-

Sample (e.g., tissue homogenate, cell lysate).

-

-

Protocol (Peroxidatic Method):

-

Add samples, standards, and controls to respective wells in a 96-well plate.

-

Add H₂O₂ to all wells.

-

Add methanol to initiate the enzymatic reaction.

-

Incubate for a specified time (e.g., 20 minutes) at room temperature.

-

Stop the reaction by adding potassium hydroxide.

-

Add the Purpald chromogen, incubate, and then add potassium periodate to induce a color change.

-

Read the absorbance at 540 nm.

-

Calculate catalase activity based on a formaldehyde standard curve, typically expressed as nmol/min/mL or nmol/min/mg protein.

-

Malondialdehyde (MDA) Assay (TBARS Method)

-

Principle: This assay quantifies lipid peroxidation by measuring MDA, one of its major breakdown products. The method is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic, high-temperature conditions, which forms a pink-colored MDA-TBA₂ adduct that can be measured colorimetrically at 532 nm.[21]

-

Reagents:

-

Thiobarbituric acid (TBA) reagent.

-

Acid solution (e.g., phosphoric acid or acetic acid).

-

Antioxidant (e.g., BHT) to prevent further oxidation during the assay.[21]

-

Sample (e.g., plasma, tissue homogenate).

-

MDA or TEP (1,1,3,3-tetraethoxypropane) for standard curve.

-

-

Protocol:

-

To a microcentrifuge tube, add the sample (e.g., 250 µL).

-

Add an antioxidant like BHT (e.g., 10 µL) to prevent artifactual lipid oxidation.[22]

-

Add the acid reagent (e.g., 250 µL) and the TBA reagent (e.g., 250 µL).[22]

-

Vortex the mixture vigorously.

-

Incubate the tubes at a high temperature (e.g., 60-100°C) for a specified time (e.g., 40-60 minutes).[22][23]

-

Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate (e.g., 10,000 xg for 3 minutes).[21][23]

-

Transfer the clear supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Calculate the MDA concentration in the sample by comparing its absorbance to a standard curve.

-

Conclusion

This compound demonstrates significant antioxidant capacity through a combination of direct free radical scavenging and, more critically, the enhancement of the cell's intrinsic antioxidant defense systems. Its ability to increase the activity of crucial enzymes like SOD and CAT, inhibit damaging lipid peroxidation, and modulate the Nrf2-ARE signaling pathway provides a robust mechanism for its hepatoprotective effects. The experimental protocols detailed herein represent the standard methodologies for quantifying these antioxidant properties. For drug development professionals, a thorough understanding of these mechanisms and the ability to quantitatively assess them are paramount for the continued investigation and clinical application of this compound and novel antioxidant compounds.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mmpc.org [mmpc.org]

- 20. researchgate.net [researchgate.net]

- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 22. nwlifescience.com [nwlifescience.com]

- 23. assaygenie.com [assaygenie.com]

Bifendate's Impact on Liver Enzyme Levels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifendate, a synthetic derivative of Schisandra chinensis, has been utilized as a hepatoprotective agent, particularly in the management of chronic hepatitis. Its therapeutic efficacy is largely attributed to its ability to lower elevated serum levels of liver enzymes, namely alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This technical guide provides an in-depth analysis of the impact of this compound on these crucial biomarkers of liver health. It summarizes key quantitative data from clinical and preclinical studies, details experimental protocols, and elucidates the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and liver disease research.

Introduction

Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are hallmark indicators of hepatocellular injury. This compound has emerged as a therapeutic agent that effectively reduces these enzyme levels in various forms of liver damage.[1][2] This document aims to provide a detailed technical overview of the existing scientific evidence supporting the use of this compound for this purpose.

Quantitative Impact on Liver Enzyme Levels

The efficacy of this compound in reducing elevated liver enzyme levels has been demonstrated in both clinical and preclinical settings. The following tables summarize the key quantitative findings from notable studies.

Table 1: Clinical Studies on this compound's Effect on ALT Levels

| Study Population | Treatment Protocol | Key Finding | Reference |

| 119 patients with chronic hepatitis B | Higher doses of this compound pills (30-67.5 mg/day) for up to 12 months | 70.76% of patients in the treatment group showed a decrease in serum ALT to normal levels after one month. | [1] |

| 64 patients with viral hepatitis and abnormal ALT | 7.5 mg of this compound three times a day for 28 days | The therapeutic effect was observed to be related to the type of hepatitis and the baseline AST/ALT ratio. | [3] |

Table 2: Preclinical Studies on this compound's Hepatoprotective Effects

| Animal Model | Liver Injury Induction | Treatment Protocol | Key Findings | Reference |

| Mice | High-fat diet | Supplementing the high-fat diet with 0.25% (w/w) this compound for 7 or 14 days | Decreased hepatic total cholesterol (25-56%) and triglyceride (22-44%) levels. | [4] |

| Mice | Cholesterol/bile salt administration | Daily administration of this compound (0.03-1.0 g/kg, i.g.) for 4 days | Decreased hepatic levels of total cholesterol (9-37%) and triglyceride (10-37%). | [4] |

| Rats | Thioacetamide (TAA) induced liver injury | Intragastric administration of 6 mg/kg DDB (this compound) daily for 12 weeks | Significant improvement in liver function tests. | [5][6] |

Mechanism of Action: A Molecular Perspective

This compound exerts its hepatoprotective effects through a multi-faceted mechanism of action that involves the modulation of key signaling pathways related to inflammation and oxidative stress.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

A primary mechanism underlying this compound's therapeutic action is its ability to modulate inflammatory responses in the liver. It achieves this by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the translocation of NF-κB into the nucleus, this compound reduces the expression of pro-inflammatory cytokines, thereby mitigating liver inflammation and subsequent hepatocellular damage.

Antioxidant and Membrane Stabilizing Properties

This compound also exhibits potent antioxidant properties, which contribute to its hepatoprotective effects. It helps to reduce oxidative stress within hepatocytes by scavenging free radicals and inhibiting lipid peroxidation.[7] This action helps to maintain the integrity of cellular membranes, preventing the leakage of ALT and AST into the bloodstream.

Experimental Protocols